9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one
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Overview
Description
9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced derivatives of the parent compound.
Scientific Research Applications
9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a simpler structure but similar core.
Quinoxaline: Another heterocyclic compound with comparable biological activities.
Cinnoline: Shares structural similarities and is studied for similar applications.
Uniqueness
9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one stands out due to its unique substitution pattern and the presence of both pyrazine and quinazoline rings
Properties
CAS No. |
24898-96-2 |
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Molecular Formula |
C26H22N4O |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
9-butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10-one |
InChI |
InChI=1S/C26H22N4O/c1-2-3-16-30-17-27-20-14-15-21-25(22(20)26(30)31)29-24(19-12-8-5-9-13-19)23(28-21)18-10-6-4-7-11-18/h4-15,17H,2-3,16H2,1H3 |
InChI Key |
XJTKLLOOZSVVIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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